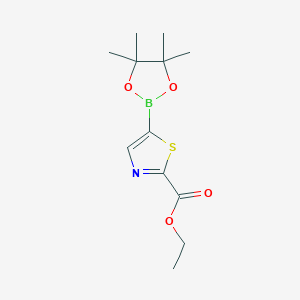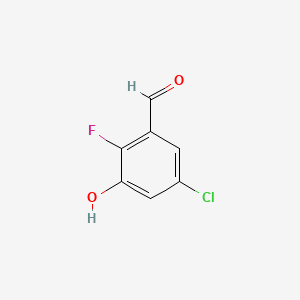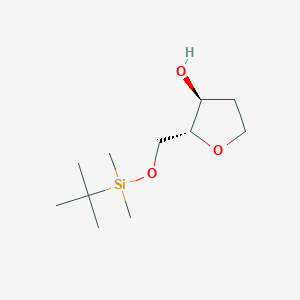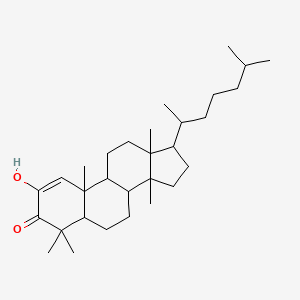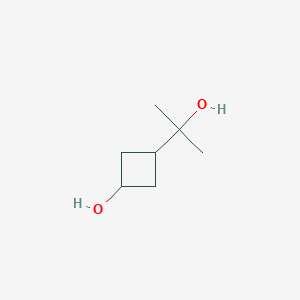![molecular formula C7H7BrN2O B14015473 (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a fused furan-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the dihydrofuro[2,3-B]pyridine core in high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar fused ring system and exhibit comparable biological activities.
Thiophene Derivatives: These compounds also have a heterocyclic structure and are used in similar applications in medicinal chemistry.
Uniqueness
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
(3S)-5-bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-2,6H,3,9H2/t6-/m1/s1 |
InChI Key |
CMCBBCIIEZJCNG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)N=CC(=C2)Br)N |
Canonical SMILES |
C1C(C2=C(O1)N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
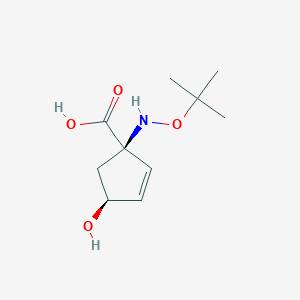


![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
